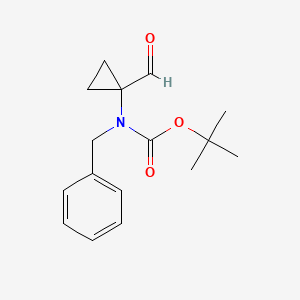

叔丁基苄基(1-甲酰环丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

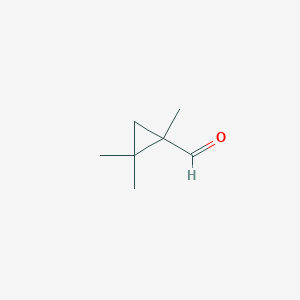

Tert-butyl benzyl(1-formylcyclopropyl)carbamate is a chemical compound with the molecular formula C9H15NO3 . It has an average mass of 185.220 Da and a monoisotopic mass of 185.105194 Da . It is also known by its IUPAC name, 2-Methyl-2-propanyl (1-formylcyclopropyl)carbamate .

Synthesis Analysis

The synthesis of Tert-butyl benzyl(1-formylcyclopropyl)carbamate involves a reaction where a solution of oxalyl dichloride in DCM is mixed with DMSO and NEt3. This solution is stirred at -78C for 1 hour. Then a solution of compound 2 in 2 mL DCM is added . The synthesis process results in the formation of tert-butyl 1 -formylcyclopropylcarbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl benzyl(1-formylcyclopropyl)carbamate is represented by the formula C9H15NO3 . The compound has a complex structure that includes a carbamate group, a tert-butyl group, and a formylcyclopropyl group .Physical and Chemical Properties Analysis

Tert-butyl benzyl(1-formylcyclopropyl)carbamate has several physical and chemical properties. It has an ACD/LogP of 0.42, and it has 4 H bond acceptors and 1 H bond donor. It also has 4 freely rotating bonds and a polar surface area of 55.4 Å 2. The compound has an index of refraction of 1.477, a molar refractivity of 47.538 cm 3, and a molar volume of 168.094 cm 3. It has a polarizability of 18.846×10 -24 cm 3, a surface tension of 37.556 dyne/cm, and a density of 1.102 g/cm 3. The compound has a flash point of 123.568 °C, an enthalpy of vaporization of 51.946 kJ/mol, and a boiling point of 280.708 °C at 760 mmHg. It has a vapour pressure of 0.004 mmHg at 25°C .科学研究应用

金属化和烷基化

叔丁基氨基甲酸酯衍生物,如叔丁基苄基(1-甲酰环丙基)氨基甲酸酯,已对其在氮和硅之间进行金属化的能力进行了研究。该反应对各种亲电试剂快速而有效。具体来说,氨甲基三甲基硅烷的叔丁基氨基甲酸酯衍生物的金属化可以制备α-官能化的α-氨基硅烷 (Sieburth, Somers, & O'hare, 1996).

对映选择性合成

叔丁基苄基(1-甲酰环丙基)氨基甲酸酯用于苄基 4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的对映选择性合成,这是强效 CCR2 拮抗剂的重要中间体。关键步骤涉及碘内酰胺化,用于有效地对分子进行功能化 (Campbell 等,2009).

挥发性酸蒸汽的检测

叔丁基苄基(1-甲酰环丙基)氨基甲酸酯的衍生物,特别是苯并噻唑改性的咔唑衍生物,已被合成用于检测挥发性酸蒸汽。这些化合物表现出强烈的蓝色荧光,并且由于它们在 3D 纳米纤维网络中具有良好的吸附性和扩散性,因此可以有效地检测 TFA、HCl 和 HNO3 等酸 (孙嘉宝等,2015).

基于氢键的晶体堆积

叔丁基苄基(1-甲酰环丙基)氨基甲酸酯衍生物已被合成并进行结构表征,显示出其晶体堆积中强弱氢键的相互作用。这项研究有助于理解不同分子在不对称单元中经历的分子环境和相互作用,有助于晶体学和分子结构的研究 (Das 等,2016).

作为 N-(Boc) 亚硝酮等价物的制备

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,包括叔丁基苄基(1-甲酰环丙基)氨基甲酸酯衍生物,已由醛制备,并显示出作为 N-(Boc)-保护的亚硝酮的行为。这些化合物是有机合成中的重要构件 (Guinchard、Vallée 和 Denis,2005).

聚合抗氧化剂的合成

已对使用叔丁基苄基(1-甲酰环丙基)氨基甲酸酯衍生物合成含有受阻酚的单体抗氧化剂进行了研究。这些抗氧化剂已显示出保护聚丙烯免受热氧化的有效性,并且能够与乙烯基单体共聚 (Pan、Liu 和 Lau,1998).

杀虫剂类似物的合成

叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯与叔丁基苄基(1-甲酰环丙基)氨基甲酸酯密切相关,已用于合成杀虫剂噻虫啉和吡虫啉的螺环丙烷化类似物。这项研究突出了此类衍生物在开发新型杀虫剂中的潜力 (Brackmann 等,2005).

有机合成中的脱保护

研究表明,磷酸水溶液对叔丁基氨基甲酸酯(包括叔丁基苄基(1-甲酰环丙基)氨基甲酸酯衍生物)的脱保护有效。该方法对环境无害,并提供良好的选择性,保留底物的立体化学完整性 (Li 等,2006).

安全和危害

作用机制

Mode of Action

Carbamates are generally known to interact with their targets by forming a covalent bond, leading to changes in the target’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl benzyl(1-formylcyclopropyl)carbamate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

tert-butyl N-benzyl-N-(1-formylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17(16(12-18)9-10-16)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBHFSLKFRUMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2434423.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)